N,O-Diacetyljervine

Description

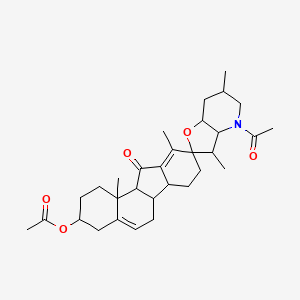

N,O-Diacetyljervine is a derivative of jervine, a steroidal alkaloid originally isolated from plants of the genus Veratrum. Jervine is known for its teratogenic effects and inhibitory activity against the Hedgehog signaling pathway, which is critical in developmental biology and cancer research . The acetylation of jervine at its hydroxyl (-OH) and amine (-NH) groups forms this compound, a modification that likely enhances its solubility and stability compared to the parent compound. This structural alteration impacts its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

CAS No. |

7622-06-2 |

|---|---|

Molecular Formula |

C31H43NO5 |

Molecular Weight |

509.7 g/mol |

IUPAC Name |

[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-acetyl-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-yl] acetate |

InChI |

InChI=1S/C31H43NO5/c1-16-13-25-28(32(15-16)19(4)33)18(3)31(37-25)12-10-23-24-8-7-21-14-22(36-20(5)34)9-11-30(21,6)27(24)29(35)26(23)17(31)2/h7,16,18,22-25,27-28H,8-15H2,1-6H3/t16-,18+,22-,23-,24-,25+,27+,28-,30-,31-/m0/s1 |

InChI Key |

AETQSOZEKYWGIJ-ATYUTGPHSA-N |

SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diacetyljervine; N,O-Diacetyljervine; NSC-406352; NSC 406352; NSC406352; Jervine, N-acetyl-, acetate; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,O-Diacetyljervine can be synthesized through the acetylation of jervine. The process involves the reaction of jervine with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under controlled temperature conditions to ensure the selective acetylation of the nitrogen and oxygen atoms in the jervine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,O-Diacetyljervine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the acetyl groups.

Substitution: Substitution reactions involve the replacement of acetyl groups with other functional groups using reagents such as sodium methoxide.

Major Products: The major products formed from these reactions include diacetyl-7-ketojervine and other derivatives with modified functional groups .

Scientific Research Applications

N,O-Diacetyljervine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,O-Diacetyljervine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its bioactive effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with steroidal receptors and other proteins involved in cellular regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

(a) Jervine (Parent Compound)

- Molecular Formula: C₂₇H₃₉NO₃

- Key Features :

(b) N,O-Diacetyljervine

- Molecular Formula: C₃₁H₄₃NO₅ (estimated based on acetylation of two sites).

- Key Features :

(c) Lokysterolamine B

- Molecular Formula: Not explicitly provided (steroidal alkaloid from marine sponge Corticium sp.).

- Key Features :

Functional Group Analogs

(a) N,N,O-Triacetylhydroxylamine

- Key Features: Triacetylated structure enhances stability and reactivity compared to mono- or diacetylated analogs. Demonstrates that increasing acetylation can optimize selective reactivity and oxidative resistance .

(b) Benzamide Derivatives (e.g., N-(2-Oxo-2-phenylethyl)benzamide)

Impact of Acetylation

Comparison with Other Diacetylated Compounds

| Compound | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | Steroidal alkaloid | 2 acetyl groups | Medicinal chemistry |

| N,N-Diethylacetamide | Acetamide | Ethyl groups | Industrial solvent |

| 2-Chloro-N,N-dimethylacetamide | Chlorinated acetamide | Methyl/chlorine groups | Synthetic intermediate |

| N,N'-Diacetyl-1,4-phenylenediamine | Aromatic diacetamide | Dual acetamide groups | Polymer research |

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.